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3-Methoxy-7-(trifluoromethyl)quinoline

Antimalarial drug discovery ELQ pharmacophore drug resistance circumvention

3-Methoxy-7-(trifluoromethyl)quinoline (C₁₁H₈F₃NO, MW 227.18) is a disubstituted quinoline derivative featuring a C3-methoxy group and a C7-trifluoromethyl (CF₃) substituent. Within the broader class of trifluoromethylquinolines, which constitute an established platform for designing endochin-like quinolones (ELQs) with potent activity against drug-resistant Plasmodium falciparum , this specific regioisomer presents a unique 3‑OCH₃/7‑CF₃ topology.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B13646483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-7-(trifluoromethyl)quinoline
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C=C(C=CC2=C1)C(F)(F)F
InChIInChI=1S/C11H8F3NO/c1-16-9-4-7-2-3-8(11(12,13)14)5-10(7)15-6-9/h2-6H,1H3
InChIKeyHVQMIPLEAYMVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-7-(trifluoromethyl)quinoline: A Strategic Fluorinated Quinoline Building Block for Antimalarial and Anticancer Drug Discovery


3-Methoxy-7-(trifluoromethyl)quinoline (C₁₁H₈F₃NO, MW 227.18) is a disubstituted quinoline derivative featuring a C3-methoxy group and a C7-trifluoromethyl (CF₃) substituent [1]. Within the broader class of trifluoromethylquinolines, which constitute an established platform for designing endochin-like quinolones (ELQs) with potent activity against drug-resistant Plasmodium falciparum [2], this specific regioisomer presents a unique 3‑OCH₃/7‑CF₃ topology. This substitution pattern is notably distinct from the validated ELQ pharmacophore (6‑Cl/7‑OCH₃), positioning the compound as a privileged yet underexplored scaffold for probing structure–activity relationships where traditional pharmacophore constraints are intentionally relaxed.

Why 3‑Methoxy‑7‑(trifluoromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs in Pharmacologically Relevant Assays


Substituting 3‑Methoxy‑7‑(trifluoromethyl)quinoline with a generic quinoline analog (e.g., 7‑chloroquinoline or 4‑aminoquinoline) fails because the regiochemistry of the electron‑donating (3‑OCH₃) and electron‑withdrawing (7‑CF₃) groups dictates both target engagement and resistance-circumvention potential. In antimalarial ELQ design, the presence of a 7‑OCH₃ and a 6‑Cl substituent has been identified as non‑interchangeable for retaining potency against chloroquine‑resistant strains [1]. The 3‑OCH₃/7‑CF₃ arrangement, conversely, is structurally uncharacterized for this target class, meaning its pharmacological fingerprint—whether in CYP isoform inhibition, tubulin polymerization disruption, or antiproliferative selectivity—will diverge sharply from that of validated analogs. Simply purchasing an in‑class quinoline lacking this precise substitution pattern guarantees a loss of the specific electronic and steric properties required for the intended SAR exploration or lead optimization campaign [2].

Quantitative Differentiation Evidence for 3‑Methoxy‑7‑(trifluoromethyl)quinoline Relative to In‑Class Comparators


Antimalarial Pharmacophore Divergence: 3‑OCH₃/7‑CF₃ vs. Established ELQ 6‑Cl/7‑OCH₃ Motif

The target compound's substitution topology directly contrasts the validated endochin‑like quinolone (ELQ) pharmacophore. Romero (2019) established that the 6‑chloro and 7‑methoxy moieties on the quinolone core are essential for high antiplasmodial activity when a trifluoromethoxy biaryl side chain is placed at the 2‑ or 3‑position [1]. 3‑Methoxy‑7‑(trifluoromethyl)quinoline reverses this arrangement, relocating the methoxy to C3 and replacing C7‑OCH₃ with CF₃. Since the 6‑Cl/7‑OCH₃ ELQ series achieves sub‑nanomolar IC₅₀ values against the chloroquine‑resistant Dd2 strain (e.g., ELQ‑300, IC₅₀ 0.8–1.5 nM in vitro) [1], any deflection from this motif is predicted to alter both potency and resistance profile. The 3‑OCH₃/7‑CF₃ variant therefore serves as a critical negative‑control or probe chemotype for dissecting the structural determinants of ELQ‑mediated heme detoxification inhibition.

Antimalarial drug discovery ELQ pharmacophore drug resistance circumvention

Superior Ex Vivo Antimalarial Activity of 7‑Trifluoromethylquinoline Nucleus Over Chloroquine and Amodiaquine in the Saimiri Model

The 7‑trifluoromethylquinoline core, shared by the target compound, confers markedly prolonged ex vivo antimalarial activity compared to 7‑chloroquinoline‑based clinical agents. Kotecka et al. (1997) evaluated 12 quinoline di‑Mannich base compounds in Saimiri sciureus monkeys after a single oral dose of 30 mg/kg [1]. Serum from animals dosed with 7‑CF₃‑quinoline Mannich bases inhibited in vitro schizont maturation of multidrug‑resistant P. falciparum K1 isolate at dilution factors 7‑ to 26‑fold higher (AUC‑based) than serum from pyronaridine‑treated animals, and also exceeded amodiaquine and chloroquine serum activity at days 1–7 post‑dose [1]. The target molecule, bearing the 7‑CF₃‑quinoline nucleus, inherits this intrinsically superior pharmacokinetic–pharmacodynamic durability relative to the 7‑Cl‑quinoline pharmacophore that defines established 4‑aminoquinoline antimalarials.

Ex vivo antimalarial efficacy Mannich base Saimiri sciureus model

Nanomolar Antiproliferative Potency of Trifluoromethylquinoline Derivatives Against Solid Tumor Cell Lines

Novel trifluoromethylquinoline derivatives incorporating methoxy or related substituents demonstrate nanomolar antiproliferative activity across multiple human cancer cell lines. Zhang et al. (2023) reported that compounds 5a, 5m, 5o, and 6b from a trifluoromethylquinoline series exhibited IC₅₀ values in the nanomolar range against all four tested lines (LNCaP, PC‑3, K562, and A549) [1]. The lead compound 6b was further shown to target the colchicine binding site of tubulin, inhibit tubulin polymerization, arrest LNCaP cells in G2/M phase, and induce apoptosis [1]. While the target compound 3‑Methoxy‑7‑(trifluoromethyl)quinoline was not directly profiled in this study, its structural congruence with the scaffold—featuring both a 3‑oxygen substituent and a 7‑CF₃ group—places it within the same bioactive chemical space as 6b (the most potent derivative), supporting its use as a diversification intermediate for structure‑guided tubulin inhibitor optimization.

Anticancer tubulin polymerization inhibitor G2/M cell cycle arrest

Rhodium‑Catalyzed C–H Activation Regioselectivity Differentiates 3‑Substituted Quinolines from Their 2‑ and 4‑Substituted Isomers

The regioselectivity of metal‑catalyzed C–H activation is highly sensitive to quinoline substitution pattern, directly impacting the feasibility of late‑stage diversification. Rhodium‑promoted C–H bond activation studies show that 3‑methoxyquinoline exhibits identical behavior to 3‑methylquinoline, directing metalation cleanly to a single site, whereas 3‑(trifluoromethyl)quinoline yields a mixture of four regioisomers (2‑, 4‑, 6‑, and 7‑quinolinyl species) [1]. 3‑Methoxy‑7‑(trifluoromethyl)quinoline uniquely combines both substitution types: the 3‑OCH₃ group is expected to exert a dominant ortho‑directing effect, while the remote 7‑CF₃ substituent fine‑tunes the electronic landscape of the benzene ring. This dual influence enables predictable, single‑isomer C–H functionalization outcomes that are unattainable with 3‑CF₃‑quinoline alone, thereby reducing purification burden and increasing synthetic throughput for library construction.

C–H functionalization regioselectivity 3‑substituted quinoline

CYP2C9 Inhibition Liability: The 7‑Trifluoromethyl Group Reduces Metabolic Susceptibility Compared to 7‑Chloroquinoline Analogs

Fluorination at the 7‑position of quinoline alters the cytochrome P450 inhibition profile relative to chlorinated analogs. BindingDB‑curated ChEMBL data indicate that compounds bearing a 3‑alkoxy‑7‑trifluoromethylquinoline‑related scaffold exhibit IC₅₀ values of ~100 nM against CYP2C9, CYP2D6, and CYP3A4 in human kidney microsomes [1]. Although this represents moderate CYP inhibition, the trifluoromethyl group is metabolically inert compared to a 7‑chloro substituent, which undergoes oxidative dehalogenation by CYP2C9 and CYP3A4, generating reactive metabolites. The 7‑CF₃ group therefore reduces bioactivation‑dependent toxicity risk while maintaining desirable target engagement parameters, a property that 7‑chloroquinoline (e.g., chloroquine) cannot offer due to its metabolic lability at the C7 position [2].

CYP450 inhibition drug‑drug interaction fluorine metabolic blocking

Physicochemical Differentiation: LogP Modulation by 3‑OCH₃/7‑CF₃ Combination vs. 7‑Cl‑4‑NH₂ Quinoline Antimalarials

The combined electron‑donating (3‑OCH₃) and electron‑withdrawing (7‑CF₃) substituents produce a distinctive lipophilicity signature compared to standard antimalarial quinolines. Computational predictions (XLogP3) for the scaffold yield a logP of approximately 2.5–3.0, significantly higher than chloroquine (calculated logP ~4.5 but highly dependent on the basic 4‑amino side chain protonation state) yet lower than the highly lipophilic mefloquine (logP ~3.9) [1]. The trifluoromethyl group at C7 additionally imparts a permanent dipole moment (~2.3 D for Ph‑CF₃) that is absent in 7‑Cl analogs, potentially enhancing blood‑brain barrier penetration through halogen‑bonding interactions with membrane phospholipids [2]. This balanced polarity profile supports applications requiring CNS exposure—such as cerebral malaria or glioblastoma multiforme—where 7‑chloro‑4‑aminoquinolines often exhibit variable brain‑to‑plasma ratios due to P‑glycoprotein efflux.

Physicochemical property optimization lipophilicity brain penetration

High‑Impact Research and Procurement Applications of 3‑Methoxy‑7‑(trifluoromethyl)quinoline


Next‑Generation Endochin‑Like Quinolone (ELQ) Pharmacophore Deconvolution

As a non‑canonical ELQ scaffold, 3‑Methoxy‑7‑(trifluoromethyl)quinoline is ideally suited for systematic SAR studies aimed at decoupling the 6‑Cl from the 7‑OCH₃ pharmacophore requirement. Researchers can use the compound as a core template to synthesize 3‑O‑alkyl‑7‑CF₃‑ELQ libraries and benchmark their in vitro potency against the ELQ‑300 series (IC₅₀ Dd2 = 0.8–1.5 nM) [1], directly testing whether the 3‑oxygen substituent can functionally replace the 7‑methoxy group in heme detoxification inhibition.

Late‑Stage C–H Functionalization for Tubulin Polymerization Inhibitor Libraries

Leveraging the regioselective C–H activation behavior of 3‑methoxyquinolines, medicinal chemists can employ 3‑Methoxy‑7‑(trifluoromethyl)quinoline as a diversification hub for introducing aryl, heteroaryl, or amide groups at the predicted single reactive site. The resulting derivatives can be screened against the LNCaP/PC‑3/K562/A549 panel established by Zhang et al. (2023) to identify tubulin polymerization inhibitors with sub‑nanomolar IC₅₀ values [2], while the metabolic stability of the 7‑CF₃ group mitigates oxidative clearance issues that plague 7‑alkoxyquinoline analogs.

Cerebral Malaria and CNS Oncology Candidate Design

The balanced lipophilicity (predicted XLogP3 ~2.5–3.0) and permanent dipole moment of the 7‑CF₃ group position 3‑Methoxy‑7‑(trifluoromethyl)quinoline as a CNS‑penetrant quinoline scaffold. In contrast to chloroquine (XLogP3 ~4.5, variable brain exposure due to P‑gp efflux) [3], this compound can serve as the core for synthesizing brain‑bioavailable antimalarials targeting cerebral malaria or for developing quinoline‑based kinase inhibitors aimed at glioblastoma multiforme, where the 7‑CF₃ dipole enhances passive membrane permeability.

Mechanistic CYP450 Probe for Fluorinated Heterocycle Metabolism

The well‑defined CYP inhibition signature of the 3‑alkoxy‑7‑trifluoromethylquinoline chemotype (CYP2C9/2D6/3A4 IC₅₀ ~100 nM) [4] makes the target compound a valuable probe substrate for studying the interplay between CYP isoform inhibition and metabolic switching. DMPK groups can use 3‑Methoxy‑7‑(trifluoromethyl)quinoline in human hepatocyte incubations to quantify the fraction metabolized by each CYP isoform under co‑incubation with selective inhibitors, generating isoform‑specific clearance data that inform drug‑drug interaction risk assessment for the broader CF₃‑quinoline compound class.

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